molecular formula C16H20N2O3 B2661300 Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 941915-47-5

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B2661300
CAS No.: 941915-47-5
M. Wt: 288.347
InChI Key: IPYBPEZICPZUCE-UHFFFAOYSA-N
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Description

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropane ring, a tetrahydroquinoline moiety, and a carbamate group, which collectively contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation catalysts (e.g., palladium on carbon)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Carbamate: A simpler carbamate compound known for its presence in fermented foods and beverages.

    Cyclopropane Derivatives: Compounds containing the cyclopropane ring, known for their stability and unique reactivity.

    Tetrahydroquinoline Derivatives: Compounds with the tetrahydroquinoline core, studied for their diverse biological activities.

Uniqueness

Ethyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-21-16(20)17-13-7-8-14-12(10-13)4-3-9-18(14)15(19)11-5-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYBPEZICPZUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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